molecular formula C10H13BrClN B2364162 N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride CAS No. 1050214-15-7

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2364162
CAS No.: 1050214-15-7
M. Wt: 262.58
InChI Key: FMVAAAYJFHFIFB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride. Alternative systematic names include N-(3-bromobenzyl)cyclopropanamine hydrochloride, reflecting the benzyl substitution pattern on the cyclopropanamine core structure. The compound is uniquely identified by Chemical Abstracts Service registry number 1050214-15-7, providing definitive chemical identity for regulatory and research purposes.

The molecular formula C₁₀H₁₃BrClN reflects the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The molecular weight is precisely determined as 262.57 grams per mole, with slight variations reported as 262.58 grams per mole depending on calculation methods. The International Chemical Identifier provides unambiguous structural representation as InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H, while the simplified molecular-input line-entry system representation is recorded as C1CC1NCC2=CC(=CC=C2)Br.Cl.

The compound structure consists of a cyclopropanamine moiety linked through a methylene bridge to a 3-bromophenyl ring system. The meta-bromination pattern on the phenyl ring provides specific electronic and steric properties that distinguish this compound from its ortho- and para-substituted isomers. The hydrochloride salt formation occurs through protonation of the primary amine functionality, resulting in an ionic compound with enhanced water solubility compared to the neutral free base form.

Crystallographic Analysis and Molecular Conformation

Crystallographic characterization of this compound requires single-crystal X-ray diffraction analysis to determine precise atomic positions, bond lengths, bond angles, and intermolecular interactions. The crystalline structure would reveal the three-dimensional arrangement of molecules within the unit cell, providing insights into packing efficiency and potential hydrogen bonding networks formed by the hydrochloride salt.

The cyclopropyl ring geometry represents a significant structural feature, with the three-membered ring constrained to bond angles of approximately 60 degrees, significantly deviating from the tetrahedral angle preference of sp³ hybridized carbon atoms. This ring strain contributes to the compound's reactivity profile and influences overall molecular conformation. The methylene linker between the cyclopropyl and bromophenyl groups provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds.

Crystallographic analysis would be expected to reveal the preferred conformation of the molecule in the solid state, potentially showing extended or folded conformations depending on intramolecular and intermolecular interactions. The presence of the hydrochloride salt would likely result in ionic interactions between the protonated amine and chloride ion, with additional hydrogen bonding opportunities to neighboring molecules. The bromine substituent's size and polarizability would influence both intramolecular interactions and crystal packing arrangements.

Modern crystallographic techniques employ charge-coupled device detectors and area detectors to record diffraction patterns, with data collection typically involving rotation of the crystal through 180 degrees or more to capture complete reciprocal space information. The resulting electron density maps would provide atomic-level detail of the molecular structure, confirming the chemical identity and revealing any crystallographic disorder or unusual bonding patterns.

Spectroscopic Profile: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Signatures

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy would reveal characteristic signal patterns for each distinct hydrogen environment within the molecule. The cyclopropyl protons would appear as complex multipiples in the region of 0.3-1.3 parts per million, reflecting the strained ring system's unique electronic environment.

The methylene bridge protons connecting the cyclopropyl and phenyl groups would generate a singlet around 3.3 parts per million, while the aromatic protons of the brominated benzene ring would produce characteristic multipiples in the 7.0-7.5 parts per million region. The meta-substitution pattern would result in a specific splitting pattern with four distinct aromatic signals corresponding to the four non-equivalent hydrogen positions on the benzene ring.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the cyclopropyl carbons appearing in the aliphatic region around 10-15 parts per million. The methylene carbon would resonate around 45-50 parts per million, while the aromatic carbons would appear in the 120-140 parts per million range, with the brominated carbon showing characteristic downfield shifts due to the halogen's electronic effects.

Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present. The primary amine functionality would show nitrogen-hydrogen stretching vibrations around 3350-3500 wavenumbers, while the aromatic carbon-hydrogen stretches would appear near 3000-3100 wavenumbers. The cyclopropyl carbon-hydrogen stretches would contribute to absorptions in the 2840-2950 wavenumber range, and the aromatic carbon-carbon stretches would generate bands around 1400-1600 wavenumbers.

Mass spectrometric analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at mass-to-charge ratio 226 for the free base form, with loss of hydrogen chloride from the salt form. Characteristic fragmentation would include loss of the bromophenyl group and cyclopropyl ring opening reactions, providing structural fingerprints for compound identification.

Thermodynamic Properties: Melting Point, Solubility, and Stability Under Ambient Conditions

The thermodynamic properties of this compound reflect its ionic salt structure and organic molecular components. The compound exists as a crystalline powder under standard laboratory conditions, with storage recommended at room temperature indicating thermal stability across typical ambient temperature ranges. The powder form suggests a well-defined crystalline structure with organized molecular packing arrangements.

Thermal analysis would reveal the compound's melting point behavior, which typically involves both melting of the crystalline lattice and potential decomposition reactions at elevated temperatures. Ionic organic salts often exhibit higher melting points compared to their neutral counterparts due to strong electrostatic interactions between charged species. The presence of the bromine substituent and cyclopropyl ring strain may influence thermal decomposition pathways and stability limits.

Solubility characteristics are significantly enhanced by the hydrochloride salt formation, with ionic compounds generally displaying improved water solubility compared to neutral organic molecules. The polar nature of the salt form promotes hydrogen bonding with water molecules, facilitating dissolution processes. Organic solvent solubility would depend on solvent polarity, with moderately polar solvents likely providing good dissolution characteristics.

Chemical stability under ambient conditions appears favorable based on room temperature storage recommendations. The cyclopropyl ring, while strained, demonstrates sufficient stability for handling and storage under normal laboratory conditions. The brominated aromatic ring provides additional stability through aromatic delocalization, although the carbon-bromine bond may be susceptible to nucleophilic substitution reactions under appropriate conditions.

The compound maintains 95% purity specifications, indicating resistance to degradation processes such as oxidation, hydrolysis, or thermal decomposition under proper storage conditions. Stability may be influenced by exposure to light, moisture, and reactive chemical environments, necessitating appropriate storage protocols to maintain chemical integrity over extended periods.

Comparative Analysis of Salt Forms: Hydrochloride versus Free Base Characteristics

The relationship between this compound and its free base form N-(3-bromobenzyl)cyclopropanamine represents a fundamental comparison in pharmaceutical and synthetic chemistry. The parent free base compound, identified by PubChem identifier 4720474, shares the identical organic framework but lacks the ionic character provided by hydrochloride salt formation.

Molecular weight differences reflect the addition of hydrogen chloride, with the free base possessing a molecular weight approximately 36.5 daltons lower than the hydrochloride salt. This difference directly impacts dosing calculations and formulation considerations in research applications. The free base molecular formula C₁₀H₁₂BrN contrasts with the salt form's C₁₀H₁₃BrClN, highlighting the protonation and counterion incorporation.

Solubility profiles demonstrate marked differences between the two forms, with the hydrochloride salt exhibiting substantially enhanced water solubility due to its ionic nature. The free base typically shows limited aqueous solubility but improved dissolution in organic solvents of moderate polarity. This solubility difference significantly impacts bioavailability considerations and formulation strategies in pharmaceutical applications.

Chemical stability comparisons reveal that salt forms often demonstrate improved shelf-life characteristics compared to free bases, with the ionic interactions contributing to more stable crystalline arrangements. The hydrochloride salt's organized crystal structure provides protection against environmental degradation factors, while the free base may show increased susceptibility to oxidation or other chemical modifications.

Physical handling characteristics differ substantially, with the hydrochloride salt typically presenting as a more manageable crystalline powder compared to potential oily or hygroscopic properties sometimes observed with amine free bases. The salt form's defined crystalline structure facilitates accurate weighing, transfer, and storage operations in laboratory settings.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVAAAYJFHFIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (E)-3-(3-Bromophenyl)acrylic Acid

The synthesis begins with a Knoevenagel condensation between 3-bromobenzaldehyde and malonic acid in pyridine/piperidine, yielding (E)-3-(3-bromophenyl)acrylic acid (85–92% purity). This step establishes the trans-configuration critical for subsequent cyclopropanation.

Esterification and Cyclopropanation

The acrylic acid is esterified using methanol and H₂SO₄ to form methyl (E)-3-(3-bromophenyl)acrylate. Cyclopropanation employs trimethylsulfoxonium iodide (2.2 eq) and NaOH (1.5 eq) in DMSO at 0–5°C, producing methyl trans-2-(3-bromophenyl)cyclopropanecarboxylate in 45–60% yield.

Parameter Value
Temperature 0–5°C
Reaction Time 12–16 hours
Cyclopropane Yield 58% (avg)

Hydrolysis and Amine Formation

The ester is hydrolyzed with NaOH (2M) to trans-2-(3-bromophenyl)cyclopropanecarboxylic acid, which is converted to the acyl chloride using SOCl₂. Treatment with sodium azide generates the acyl azide, undergoing Curtius rearrangement at 80°C to form isocyanate. Hydrolysis with HCl yields cyclopropanamine hydrochloride.

Alkylation of Cyclopropanamine with 3-Bromobenzyl Halides

Direct Alkylation Strategy

Cyclopropanamine reacts with 3-bromobenzyl bromide in acetonitrile using K₂CO₃ as base (60°C, 8 hours). The reaction achieves 60–70% yield but requires careful stoichiometry to prevent dialkylation.

Protecting Group Approach

Boc-protected cyclopropanamine is alkylated with 3-bromobenzyl bromide, followed by TFA deprotection. This method improves selectivity (85% yield) but adds two steps.

Reductive Amination Approach

Synthesis of Cyclopropanecarbaldehyde

Cyclopropanecarbaldehyde is prepared via oxidation of cyclopropanemethanol (Pyridinium chlorochromate, CH₂Cl₂, 0°C). However, the aldehyde’s instability limits practical utility (30–40% yield).

Reductive Coupling

3-Bromobenzylamine and cyclopropanecarbaldehyde undergo reductive amination using NaBH₃CN in MeOH (pH 4–5, 24 hours). Yields remain modest (50–55%) due to competing imine hydrolysis.

Curtius Rearrangement from Cyclopropanecarbonyl Azide

Adapting methods from EP2644590A1, trans-2-(3-bromophenyl)cyclopropanecarbonyl azide is heated in toluene (80°C), undergoing rearrangement to isocyanate. Quenching with HCl/EtOH provides the hydrochloride salt in 75% yield over three steps.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Purity (HPLC) Scalability
Cyclopropanation 6 58 98.5 High
Direct Alkylation 2 65 95.2 Moderate
Curtius Rearrangement 4 75 99.1 High

The Curtius rearrangement route offers superior yield and purity but requires handling hazardous azides. Direct alkylation is simpler but less efficient.

Optimization Strategies and Industrial-Scale Considerations

Solvent Selection

DMSO enhances cyclopropanation rates but complicates downstream purification. Substituting with DMF reduces viscosity while maintaining yield (55–58%).

Catalytic Asymmetric Synthesis

Chiral ligands like (R)-BINAP in cyclopropanation achieve 90% enantiomeric excess, though this is unnecessary for racemic pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Positional Isomers: N-(4-Bromobenzyl)cyclopropanamine Hydrochloride

  • Structural Difference : The bromine substituent is at the para position (4-bromo) instead of the meta position (3-bromo) on the benzene ring.
  • Molecular Formula : C₁₀H₁₃BrClN (identical to the target compound).
  • CAS Number : 1158780-91-6 .

Heterocyclic Analogs: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride

  • Structural Difference : The benzene ring is replaced with a pyridine ring, introducing a nitrogen atom at position 1, with bromine at position 5.
  • Impact : The pyridine ring’s basic nitrogen may enhance water solubility or alter hydrogen-bonding capabilities compared to the purely hydrophobic benzene ring.
  • Molecular Formula : C₉H₁₂BrClN₂ (smaller due to fewer carbon atoms).
  • CAS Number : 1353953-53-3 .

Halogen-Substituted Variants: N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Hydrochloride

  • Structural Difference : Contains a chlorine atom on a pyrazine ring instead of bromine on benzene.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and polarizability, affecting ligand-receptor interactions.
  • Molecular Formula : C₈H₁₁Cl₂N₃.
  • CAS Number : 1353979-80-2 .

Alkyl Chain Modifications: N-(2-Chloroethyl)cyclopropanamine Hydrochloride

  • Structural Difference : Replaces the 3-bromobenzyl group with a 2-chloroethyl chain.
  • Molecular Formula : C₅H₁₁Cl₂N.
  • CAS Number : 918633-67-7 .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Aromatic System Halogen Position
N-[(3-Bromophenyl)methyl]cyclopropanamine HCl C₁₀H₁₃BrClN 262.58 Not explicitly listed Benzene 3-Bromo
N-(4-Bromobenzyl)cyclopropanamine HCl C₁₀H₁₃BrClN 262.58 1158780-91-6 Benzene 4-Bromo
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl C₉H₁₂BrClN₂ 263.56 1353953-53-3 Pyridine 6-Bromo
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine HCl C₈H₁₁Cl₂N₃ 220.10 1353979-80-2 Pyrazine 3-Chloro

Research and Application Insights

  • Pharmaceutical Relevance : Cyclopropanamine derivatives are explored as kinase inhibitors or neurotransmitter analogs. For example, pexidartinib hydrochloride () shares structural motifs with halogenated aromatic amines but targets specific kinases in cancer therapy.
  • Synthetic Challenges : The cyclopropane ring’s strain necessitates careful synthetic optimization, as seen in the discontinued status of the target compound .
  • Safety Profiles : Analogous compounds like N-(2-Chloroethyl)cyclopropanamine HCl lack detailed toxicological data, highlighting the need for rigorous safety assessments in research .

Biological Activity

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride is a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrClN and a molecular weight of approximately 251.57 g/mol. The presence of the bromine atom at the meta position of the phenyl ring influences its reactivity and biological interactions significantly.

The compound interacts with specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including alterations in cellular signaling pathways and metabolic processes. The unique structure allows for selective binding to targets, which is crucial for its potential therapeutic applications.

1. Receptor Interactions

This compound has been shown to bind to several receptor types, influencing neurotransmitter systems and potentially affecting mood and behavior. Its ability to modulate receptor activity makes it a candidate for studying neurological disorders.

2. Enzyme Modulation

The compound affects various enzymes involved in metabolic pathways. For instance, it has been linked to cytochrome P450 enzyme interactions, which are essential for drug metabolism. Understanding these interactions is crucial for evaluating the safety and efficacy of drugs derived from or related to this compound.

Case Study 1: Cancer Research

In a study focused on cancer cell lines, this compound demonstrated significant anti-proliferative effects against breast cancer cells (MDA-MB-231). The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Study FocusCell LineResultMechanism
Breast CancerMDA-MB-231Significant inhibition of cell viabilityDisruption of microtubules

Case Study 2: Neuropharmacology

A neuropharmacological study indicated that the compound could influence serotonin receptor activity, suggesting potential applications in treating mood disorders. The binding affinity for serotonin receptors was measured using radiolabeled ligands, demonstrating significant interaction.

Receptor TypeBinding AffinityEffect on Behavior
Serotonin ReceptorHighPotential antidepressant effects

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameUnique Features
N-[(3-chlorophenyl)methyl]cyclopropanamine HClChlorine instead of bromine; different reactivity
N-[(3-fluorophenyl)methyl]cyclopropanamine HClFluorine's smaller size affects binding characteristics

Q & A

Q. What are the recommended synthetic routes for N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution reaction between cyclopropanamine and 3-bromobenzyl halides (e.g., chloride or bromide). A base such as NaOH or K₂CO₃ is used to deprotonate the amine, enhancing nucleophilicity. Solvents like DMF or acetonitrile are employed under reflux (80–100°C) for 12–24 hours. Post-reaction, the product is precipitated by acidification with HCl and purified via recrystallization (ethanol/water) . Optimization includes adjusting stoichiometry (1:1.2 amine:halide), temperature control to minimize side reactions, and using continuous flow reactors for scalability and consistency .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure via signals for the cyclopropane ring (δ 0.8–1.2 ppm for CH₂ groups) and the 3-bromobenzyl moiety (aromatic protons at δ 7.2–7.6 ppm) .
  • HPLC : Purity assessment (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 256.03 (M+H⁺ for C₁₁H₁₃BrN⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (methanol, DMSO). Stability tests show no degradation at room temperature over 6 months when stored in airtight, light-protected containers. Accelerated stability studies (40°C/75% RH) confirm robustness for >30 days .

Advanced Research Questions

Q. How can enantiomeric purity be ensured if the compound exhibits chirality, and what methods validate stereochemical outcomes?

If chirality arises from the cyclopropane ring or substituents, chiral resolution is achieved via preparative HPLC with a Chiralpak® AD-H column (hexane:isopropanol, 90:10). Enantiomeric excess (ee) is quantified using circular dichroism (CD) spectroscopy or chiral SFC (supercritical fluid chromatography) . X-ray crystallography may resolve absolute configuration .

Q. What strategies address discrepancies in biological activity data between this compound and its structural analogs?

Contradictions in activity (e.g., receptor binding vs. cytotoxicity) require:

  • Dose-Response Analysis : EC₅₀/IC₅₀ comparisons across analogs.
  • Metabolic Stability Assays : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
  • Molecular Docking : Computational modeling (AutoDock Vina) to compare binding modes with target proteins .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Byproducts (e.g., di-alkylated amines or cyclopropane ring-opened derivatives) are detected via LC-MS. Mitigation strategies include:

  • Temperature Modulation : Lower reaction temperatures (60°C) reduce ring-opening side reactions.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency, reducing impurities .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Hepatotoxicity : HepG2 cell viability assays (MTT protocol, 24–72 hr exposure).
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology.
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity .

Methodological Considerations

Q. What protocols are recommended for evaluating the compound’s interaction with enzyme targets?

  • Kinetic Assays : Michaelis-Menten analysis using purified enzymes (e.g., monoamine oxidases) and fluorogenic substrates.
  • ITC (Isothermal Titration Calorimetry) : Measures binding affinity (Kd) and stoichiometry .

Q. How does the 3-bromophenyl group influence pharmacokinetic properties compared to non-halogenated analogs?

The bromine atom enhances lipophilicity (logP increases by ~0.5), improving blood-brain barrier permeability (assessed via PAMPA-BBB assay). However, it may reduce metabolic stability, requiring prodrug strategies for in vivo applications .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Software like Schrödinger’s QikProp or SwissADME estimates parameters:

  • Bioavailability : %Human Oral Absorption >60% indicates favorable absorption.
  • CYP Inhibition : Risk of drug-drug interactions predicted via cytochrome inhibition models .

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